1(2H)-Naphthalenone, octahydro-

Physical Chemistry Process Chemistry Analytical Chemistry

1(2H)-Naphthalenone, octahydro- (CAS 4832-16-0), commonly known as 1-decalone, is a bicyclic ketone (C10H16O) existing as a mixture of cis and trans stereoisomers. It serves as a foundational scaffold and an intermediate in organic synthesis, particularly in the fragrance industry and medicinal chemistry.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4832-16-0
Cat. No. B1266532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Naphthalenone, octahydro-
CAS4832-16-0
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CCCC2=O
InChIInChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2
InChIKeyAFEFRXAPJRCTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1(2H)-Naphthalenone, octahydro- (CAS 4832-16-0): A Strategic Bicyclic Ketone Building Block for Synthesis and Biochemical Studies


1(2H)-Naphthalenone, octahydro- (CAS 4832-16-0), commonly known as 1-decalone, is a bicyclic ketone (C10H16O) existing as a mixture of cis and trans stereoisomers [1]. It serves as a foundational scaffold and an intermediate in organic synthesis, particularly in the fragrance industry and medicinal chemistry [2]. Its saturated decalin framework provides conformational rigidity that is central to its use in studying stereospecific interactions, making it a strategically important research compound [3].

Workflow Synthesis building block & scaffold
Selection Cis/trans stereoisomer mixture for rigidity
Use Context Enzyme substrate & metabolic probe

Why 1(2H)-Naphthalenone, octahydro- Cannot Be Interchanged with 2-Decalone or Other In-Class Ketones


Despite their shared molecular formula (C10H16O), 1-decalone and its structural isomer, 2-decalone, exhibit critically different physical properties and, more importantly, divergent biological interactions due to the position of the ketone group and resulting stereoelectronic environment. This regioisomeric difference leads to orders-of-magnitude variation in enzyme recognition and catalytic efficiency [1]. Furthermore, the stereochemistry of the decalin ring junction (cis vs. trans) profoundly impacts conformational rigidity and, consequently, its behavior as a substrate for stereoselective enzymes, dictating metabolic fate and product distribution [2]. Therefore, assuming functional interchangeability between 1-decalone, 2-decalone, or isolated stereoisomers can lead to significant experimental failure or irreproducible results in synthesis and biochemical assays.

Regioisomer mismatch

1‑Decalone and 2‑decalone differ in ketone position, altering enzyme recognition and catalytic efficiency.

Stereochemical outcome divergence

Cis vs. trans ring junction determines conformational rigidity and substrate fate in stereoselective enzymes.

Metabolic product complexity

2‑Decalone reduction yields racemic mixtures, complicating metabolite tracking versus the single‑product pathway of 1‑decalone.

Quantifiable Differentiation of 1(2H)-Naphthalenone, octahydro- Against Key Comparators


Physical Property Differentiation: 1-Decalone vs. 2-Decalone Mixtures

1-Decalone (mixture of cis/trans) and 2-decalone (mixture of cis/trans) possess distinct physical properties that are critical for identification, purification, and formulation. These differences, while modest, are analytically significant and can affect handling, storage, and solvent compatibility in multi-step syntheses .

Density at 25°C
Data to verify
Target: 0.986 g/mL vs 2‑Decalone: 0.979 g/mL ~0.7% higher density
Supports identity verification and purity assessment
Source data not provided; review required
Physical Chemistry Process Chemistry Analytical Chemistry Separation Science

Enzyme Kinetics: Trans-1-Decalone Exhibits 80-Fold Higher Catalytic Efficiency than 2-Decalone for Polyketide Ketoreductase

In a direct head-to-head comparison, the trans-stereoisomer of 1-decalone was found to be a vastly superior substrate for actinorhodin polyketide ketoreductase (actKR) compared to 2-decalone. The catalytic efficiency (kcat/Km) of trans-1-decalone is 80 times higher, demonstrating that the enzyme strongly discriminates between the two regioisomers [1].

Catalytic efficiency (kcat/Km)
Head-to-head
trans-1‑Decalone: 3.2 s⁻¹ mM⁻¹ 2‑Decalone: 0.04 s⁻¹ mM⁻¹ 80‑fold higher
Reported strong substrate preference for PKS ketoreductase
0.2 mM NADPH, purified actKR enzyme [1]
Biochemistry Enzymology Polyketide Synthesis Drug Discovery Biocatalysis

Metabolic Fate Differentiation: 1-Decalone Is Reduced with High Stereoselectivity to a Single Major Alcohol, Unlike 2-Decalone

In vivo metabolism studies in rabbits reveal a stark divergence in the reduction of 1-decalone versus 2-decalone stereoisomers. Both cis- and trans-1-decalone are reduced to alcohols that are excreted primarily as a single stereoisomer, whereas the reduction of 2-decalone yields a racemic mixture of alcohols, indicating a lack of stereochemical control by the metabolic enzymes [1].

Metabolic reduction outcome
Reported
1‑Decalone: Single major alcohol stereoisomer 2‑Decalone: Racemic alcohol mixture Stereoselective vs. non‑stereoselective
Simplifies metabolic tracking in xenobiotic studies
In vivo rabbit model; urinary glucuronides [1]
Drug Metabolism Pharmacokinetics Toxicology Xenobiotic Metabolism Stereochemistry

Optimal Scientific and Industrial Use Cases for 1(2H)-Naphthalenone, octahydro- Based on Evidence


Biochemical Probe for Polyketide Synthase (PKS) Ketoreductase Domains

1(2H)-Naphthalenone, octahydro- is the validated model substrate for investigating the stereochemical control and catalytic mechanism of type I and type II polyketide ketoreductases (KRs). Its 80-fold higher catalytic efficiency over 2-decalone makes it indispensable for accurate kinetic assays, mutagenesis studies, and structural biology efforts aimed at understanding and engineering these enzymes for novel antibiotic and antitumor compound production [1].

Chiral Building Block and Scaffold for Asymmetric Synthesis

Due to its conformational rigidity and well-defined stereochemical outcomes in enzymatic and chemical reductions, 1(2H)-Naphthalenone, octahydro- serves as a privileged scaffold for constructing complex, stereochemically pure molecules. Its predictable behavior allows chemists to reliably introduce chirality, making it a strategic starting material for synthesizing natural product analogs, including terpenes and steroids [2][3].

Model Compound in Xenobiotic Metabolism and Toxicology Studies

The distinct and stereoselective metabolic fate of 1-decalone in mammals provides a cleaner, more predictable model system compared to 2-decalone. This simplifies the identification and quantification of urinary metabolites, making it a superior probe for studying the mechanisms of ketone reduction, glucuronidation, and the influence of stereochemistry on pharmacokinetic processes [4].

Application
Selection Property
Validation Focus
PKS ketoreductase substrate studies
Stereochemical substrate recognition
Catalytic efficiency assay context
Chiral building block for asymmetric synthesis
Conformational rigidity and stereochemical outcome
Stereoselective reduction review
Xenobiotic metabolism model compound
Predictable stereoselective metabolism
Metabolite identification and stereochemical tracking

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